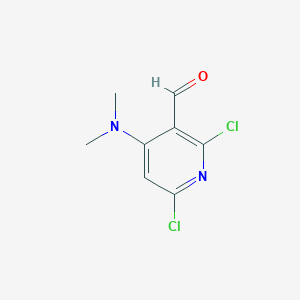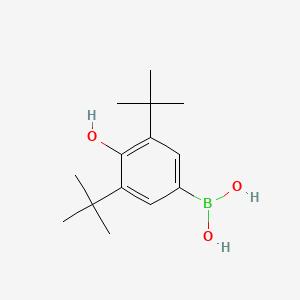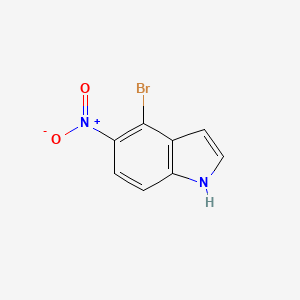
4-Bromo-5-nitro-1H-indole
Overview
Description
4-Bromo-5-nitro-1H-indole is a compound that is part of the indole family, characterized by a core structure that is a common framework in many natural products and pharmaceuticals. The presence of bromo and nitro substituents on the indole ring can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes is catalyzed by bis-cyclometalated iridium complexes, which utilize a hydrogen bond network for high asymmetric induction . This method provides a pathway to chiral indole-containing products, which are useful intermediates for creating chiral indole building blocks. Additionally, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of bromo-indole derivatives with good yield, as demonstrated by the synthesis of a pyrimidine-indole compound .
Molecular Structure Analysis
The molecular structure of bromo-nitroindole derivatives can be elucidated using X-ray single crystal diffraction, as seen in the study of a 5-bromo-1H-indole derivative . The analysis of the crystal structure and Hirshfeld surface can reveal short intermolecular interactions, which are important for understanding the compound's solid-state properties. The molecular geometry optimizations using DFT methods can also provide insights into the electronic structure and stability of these compounds .
Chemical Reactions Analysis
Bromo-nitroindole compounds can undergo various chemical reactions due to the presence of reactive functional groups. The bromo group can participate in further substitution reactions, while the nitro group can be involved in reduction or other transformations. The synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and their subsequent bromination is an example of how these functional groups can be manipulated to create diverse derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups. The nitro group's electron-withdrawing nature and the bromo group's size and reactivity contribute to the compound's stability, boiling point, melting point, and solubility. Thermal analysis can show good stability up to a certain temperature, as indicated by the thermal stability of a related bromo-indole compound up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing a deeper understanding of the compound's electronic properties .
Scientific Research Applications
1. Nanoparticle Formation
4-Bromo-5-nitro-1H-indole has been utilized in the synthesis of nanoparticles. Specifically, it has been used to create 3-styrylindole nanoparticles, which exhibit unique fluorescence properties. These nanoparticles can form spheres with a diameter of 20-30 nm and show enhanced fluorescence due to the presence of methoxy and nitro groups (Singh & Ansari, 2017).
2. Antimicrobial and Antiinflammatory Applications
Compounds derived from this compound have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These heterocycles show potential in various medical applications due to these properties (Narayana et al., 2009).
3. Catalytic Applications
This compound has been used as a substrate in asymmetric Friedel–Crafts alkylation, catalyzed by hydrogen bond interactions with bis-cyclometalated iridium complexes. This process is crucial for producing chiral indole-containing products, which are valuable intermediates in various chemical syntheses (Huang et al., 2016).
4. Structural Analysis
The structure of derivatives of this compound has been analyzed, providing insights into the molecular geometry and bonding characteristics. These studies contribute to a deeper understanding of the chemical and physical properties of such compounds (Garcia et al., 1999).
5. Synthesis of Tetrahydro-β-carbolines
This compound has been involved in the synthesis of tetrahydro-β-carbolines, a new class of compounds. These substances have potential pharmaceutical and chemical applications, demonstrating the versatility of this compound in synthetic chemistry (Malhotra et al., 2013).
Mechanism of Action
Target of Action
4-Bromo-5-nitro-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They are also potential inhibitors of GSK-3 .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have broad-spectrum biological activities . They have been found to be biologically active against cancer cells, microbes, and various disorders in the human body .
properties
IUPAC Name |
4-bromo-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBUYPBCVZBYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



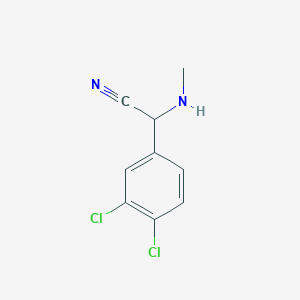
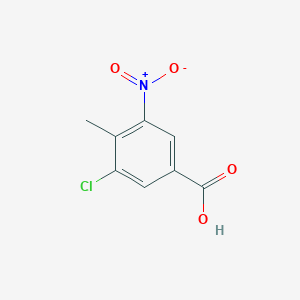
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

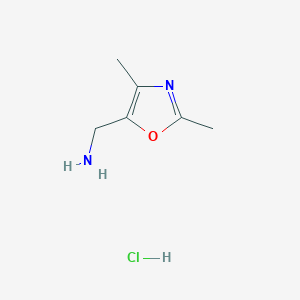
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)
![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)
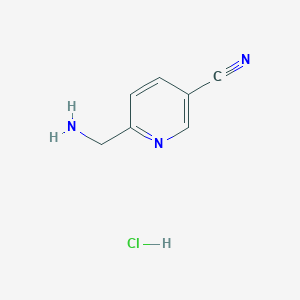

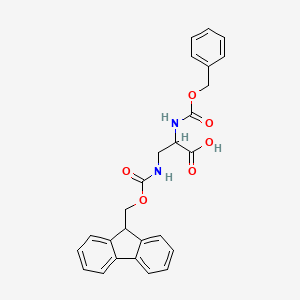
![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
